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Compound of Interest

Compound Name:
2-Cyclopropyl-6-methyl-

benzaldehyde

Cat. No.: B8272139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Cyclopropyl-6-methyl-benzaldehyde is not

readily available in public databases. This guide has been compiled using information from

closely related compounds and established synthetic methodologies to provide a

comprehensive overview of its expected chemical properties and handling.

Introduction
2-Cyclopropyl-6-methyl-benzaldehyde is an aromatic aldehyde characterized by the

presence of a cyclopropyl and a methyl group at the ortho positions relative to the formyl group.

This substitution pattern is of significant interest in medicinal chemistry and materials science

due to the unique conformational constraints and electronic properties imparted by the

cyclopropyl ring. This document provides a detailed technical overview of its anticipated

chemical properties, a plausible synthetic route with experimental protocols, and expected

spectroscopic characteristics.

Chemical and Physical Properties
While specific experimental values for 2-Cyclopropyl-6-methyl-benzaldehyde are not

available, the following table summarizes the known properties of structurally similar

compounds to provide an estimate.
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Property

4-Cyclopropyl-
2-
methylbenzald
ehyde

2-cyclopropyl-
5-
methylbenzald
ehyde

2-Methoxy-6-
methylbenzald
ehyde

2-
Methylbenzald
ehyde

Molecular

Formula
C₁₁H₁₂O C₁₁H₁₂O C₉H₁₀O₂ C₈H₈O

Molecular Weight

( g/mol )
160.21[1] 160.21 150.17[2] 120.15[3]

Boiling Point (°C) Not available Not available Not available 199-200[3]

Density (g/cm³) Not available Not available Not available
1.0328 (at 20 °C)

[3]

Appearance Not available Not available Not available
Colorless

liquid[3]

Synthesis
A plausible and efficient method for the synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde is

through a two-step, one-pot reduction and cross-coupling procedure starting from a suitable

Weinreb amide. This approach has been successfully applied for the synthesis of various

substituted benzaldehydes, including those with a cyclopropyl moiety[4].

Proposed Synthetic Pathway
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Step 1: Weinreb Amide Formation

Step 2: One-Pot Reduction and Cross-Coupling

2-Cyclopropyl-6-methylbenzoic acid

N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide

1. (COCl)₂, CH₂Cl₂
2. Me(OMe)NH·HCl, Pyridine

Hemiaminal Intermediate

DIBAL-H, Toluene, 0 °C

2-Cyclopropyl-6-methyl-benzaldehyde

Cyclopropyllithium, THF, 0 °C to rt

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde.

Experimental Protocol
Step 1: Synthesis of N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (Weinreb Amide)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8272139?utm_src=pdf-body-img
https://www.benchchem.com/product/b8272139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8272139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 2-cyclopropyl-6-methylbenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at

0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of

dimethylformamide (DMF).

Stir the reaction mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure.

Dissolve the resulting acid chloride in fresh CH₂Cl₂ and add it dropwise to a solution of N,O-

dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in CH₂Cl₂ at 0 °C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract the product with CH₂Cl₂.

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the Weinreb amide.

Step 2: Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde

Dissolve the N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (1.0 eq) in anhydrous toluene

in a flame-dried flask under an inert atmosphere (e.g., argon).

Cool the solution to 0 °C in an ice bath.

Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise over 5

minutes[4].

After stirring for 30 minutes at 0 °C, add a solution of cyclopropyllithium (1.5 eq) in

tetrahydrofuran (THF) dropwise over 1 hour using a syringe pump[4].

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2

hours.

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl[4].
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Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-Cyclopropyl-6-
methyl-benzaldehyde.

Spectroscopic Data (Predicted)
While experimental spectra are not available, the following are predicted characteristics based

on analogous structures.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde,

methyl, and cyclopropyl protons.

Aldehyde Proton (CHO): A singlet between δ 9.8 and 10.5 ppm.

Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.8 ppm).

Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.

Cyclopropyl Protons (C₃H₅): Multiplets in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl carbon of the aldehyde and

the aromatic carbons.

Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 190 and 195

ppm.

Aromatic Carbons: Signals in the range of δ 125-145 ppm.

Methyl Carbon (CH₃): A signal around δ 18-22 ppm.
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Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5 and 15 ppm.

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the

molecular weight of C₁₁H₁₂O (160.21 g/mol ). Common fragmentation patterns for

benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.

Safety and Handling
No specific safety data sheet (MSDS) for 2-Cyclopropyl-6-methyl-benzaldehyde is available.

The following precautions are based on the general hazards of substituted benzaldehydes.

General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes

serious eye irritation. May cause respiratory irritation.

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,

eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from heat, sparks, and open flames.

Logical Relationships and Workflows
General Experimental Workflow
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Start: Synthesis of
2-Cyclopropyl-6-methyl-benzaldehyde

Purification by
Column Chromatography

Structural Characterization

¹H and ¹³C NMR Mass Spectrometry Infrared Spectroscopy Biological Activity Screening
(e.g., in drug discovery)

End: Data Analysis
and Reporting
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Caption: A typical experimental workflow for synthesis and analysis.

Structure-Spectroscopy Correlation

Chemical Structure

Expected Spectroscopic Features

2-Cyclopropyl-6-methyl-benzaldehyde

¹H NMR: δ ~10 ppm (s)

CHO group

¹H NMR: δ 7-8 ppm (m)

Benzene ring

¹H NMR: δ ~2.5 ppm (s)

CH₃ group

¹H NMR: δ 0.5-1.5 ppm (m)

C₃H₅ group

¹³C NMR: δ ~192 ppm

C=O group

MS: m/z = 160

Entire molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cymitquimica.com [cymitquimica.com]

2. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-
benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8272139#2-cyclopropyl-6-methyl-benzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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